![molecular formula C11H21NO4S B1448442 tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate CAS No. 1461708-19-9](/img/structure/B1448442.png)
tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether
Studies on the decomposition of methyl tert-butyl ether (MTBE), a compound related to the mentioned chemical due to the tert-butyl group, highlight the environmental impact and remediation strategies for MTBE contamination. Hsieh et al. (2011) demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing MTBE, transforming it into less harmful substances like methane, ethylene, and ethane. This research suggests potential applications in air quality management and environmental remediation technologies (Hsieh et al., 2011).
Polymer Applications for Environmental Purification
Polymer Membranes for Fuel Additive Purification
Pulyalina et al. (2020) explored the application of polymer membranes in the purification of fuel oxygenate additives, focusing on the separation of methanol/MTBE mixtures via pervaporation. This study suggests the potential for developing new materials and technologies for purifying chemical mixtures, enhancing fuel performance, and reducing hazardous emissions (Pulyalina et al., 2020).
Biodegradation and Environmental Fate
Microbial Degradation of Fuel Oxygenates
Schmidt et al. (2004) and Fiorenza and Rifai (2003) provided comprehensive reviews on the biodegradation of MTBE, a compound structurally related to the target chemical due to its tert-butyl group. These reviews discuss the degradation pathways, the role of microbial communities in breaking down MTBE and tert-butyl alcohol (TBA) in various environmental settings, and the potential for using bioremediation techniques to address contamination issues. These insights into microbial degradation pathways can inform the development of bioremediation strategies for a wide range of related contaminants (Schmidt et al., 2004), (Fiorenza & Rifai, 2003).
Propriétés
IUPAC Name |
tert-butyl N-[(1,1-dioxothian-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-8-9-6-4-5-7-17(9,14)15/h9H,4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRBLVJZUOBNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)

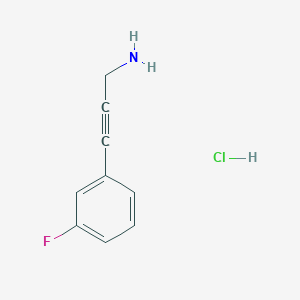

![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
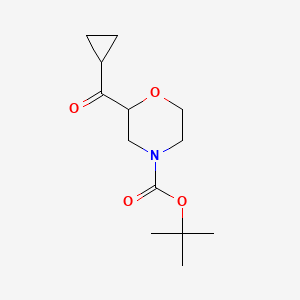
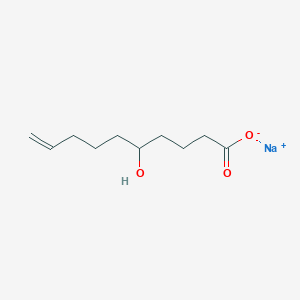
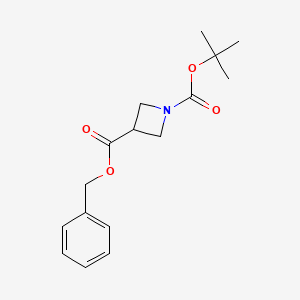
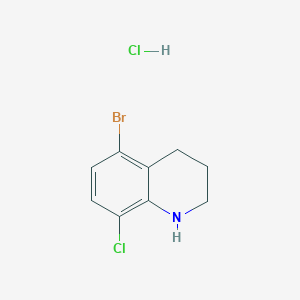
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)


